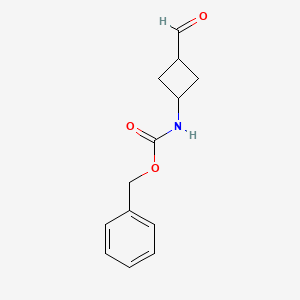

Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester

Description

Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester (CAS 188412-27-3), also known as benzyl N-[(1s,3s)-3-formylcyclobutyl]carbamate, is a carbamate ester featuring a cis-configured 3-formylcyclobutyl group attached to the carbamic acid backbone and a benzyl (phenylmethyl) ester moiety . This compound is structurally characterized by its four-membered cyclobutyl ring with a formyl substituent, which confers unique steric and electronic properties. It serves as a synthetic intermediate in organic chemistry, particularly in the preparation of cyclobutane-containing molecules, such as hydrochloride salts (e.g., CAS 2204290-99-1) .

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

benzyl N-(3-formylcyclobutyl)carbamate |

InChI |

InChI=1S/C13H15NO3/c15-8-11-6-12(7-11)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,8,11-12H,6-7,9H2,(H,14,16) |

InChI Key |

RQWBKKRISWZEQS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1NC(=O)OCC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester typically involves the reaction of cis-3-formylcyclobutylamine with phenylmethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the phenylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products

Oxidation: Carbamic acid, N-(cis-3-carboxycyclobutyl)-, phenylmethyl ester

Reduction: Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester

Substitution: Products depend on the nucleophile used, resulting in different substituted esters

Scientific Research Applications

Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of fine chemicals and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis, releasing the active form of the compound that can interact with biological targets.

Comparison with Similar Compounds

Structural Isomerism: cis vs. Trans Isomers

The compound exists in cis and trans isomeric forms due to the stereochemistry of the formyl group on the cyclobutyl ring. identifies both benzyl cis-3-formylcyclobutylcarbamate and benzyl trans-3-formylcyclobutylcarbamate, highlighting the importance of stereochemistry in reactivity and applications.

Table 1: Isomeric Comparison

Substituent Variations: Formyl vs. Hydroxyl Groups

Replacing the formyl group with a hydroxyl substituent yields analogs such as benzyl (3-hydroxycyclohexyl)carbamate (CAS 750649-40-2). However, the formyl group offers reactivity toward nucleophilic additions, making it more versatile in synthetic pathways .

Table 2: Substituent Comparison

| Compound | Substituent | Molecular Formula | Molecular Weight | Key Reactivity |

|---|---|---|---|---|

| Target Compound | cis-3-formylcyclobutyl | C₁₃H₁₅NO₃* | 249.3 (calc.) | Nucleophilic addition |

| Benzyl (3-hydroxycyclohexyl)carbamate | cis-3-hydroxycyclohexyl | C₁₄H₁₉NO₃ | 249.31 | Hydrogen bonding |

*Calculated based on structural similarity to .

Ester Group Variations: Benzyl vs. tert-Butyl Esters

The benzyl ester group in the target compound contrasts with tert-butyl esters like N-tert-butoxycarbonyl-L-leucinal (). Benzyl esters are more labile under acidic or hydrogenolytic conditions, whereas tert-butyl esters (e.g., CAS 134108-76-2) offer greater stability toward nucleophiles and bases. This difference impacts their roles in protective group strategies in organic synthesis .

Table 3: Ester Group Comparison

Pharmacological Activity: Comparison with Bioactive Carbamates

For example:

- Physostigmine analogs (): Benzyl carbamates with basic substituents show miotic and intestinal peristalsis-stimulating effects. The target compound lacks a basic side chain, likely reducing such activity.

- Gamma-secretase inhibitors (): Bulky carbamates like {1S-benzyl-4R-[...] tert-butyl ester act as protease inhibitors. The target compound’s smaller cyclobutyl group may limit similar enzyme interactions.

Biological Activity

Carbamic acid derivatives, particularly those with unique structural features, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester , examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H19N2O2

- Molecular Weight : 245.31 g/mol

- CAS Number : 2204290-99-1

Biological Activities

-

Anticancer Activity

- Recent studies have indicated that carbamate derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to carbamic acid have shown selective cytotoxicity towards tumor cells while sparing normal cells. This selective activity is crucial for developing cancer therapies that minimize damage to healthy tissues .

- Antimicrobial Properties

-

Enzyme Inhibition

- Carbamic acid derivatives are also investigated for their potential as enzyme inhibitors. For example, certain derivatives have been shown to inhibit urease activity, which is relevant in treating infections caused by urease-producing bacteria . The inhibition of urease can lead to a decrease in ammonia production, thereby reducing the risk of associated pathologies.

- Neuroprotective Effects

The biological activities of carbamic acid derivatives can be attributed to several mechanisms:

- Cytotoxicity : The ability to induce apoptosis in cancer cells is often linked to the structural features of the carbamate moiety and its interaction with cellular targets.

- Antimicrobial Action : The disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes contribute to the antimicrobial effects observed in certain derivatives.

- Enzyme Interaction : The carbamate group can form stable interactions with active sites of enzymes, leading to inhibition and modulation of enzymatic activity.

Case Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various carbamate derivatives on four human tumor cell lines. The results indicated that specific modifications in the structure significantly enhanced cytotoxicity compared to controls. For example, a derivative with a phenylmethyl group exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In a comparative study of 3-formylchromone derivatives, one compound demonstrated comparable efficacy to standard antibiotics against H. pylori. This study highlights the potential for developing new antimicrobial agents based on carbamic acid structures .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for preparing carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:

The compound can be synthesized via carbamate formation using a cyclobutylamine intermediate. A stereoselective approach involves:

- Step 1: Activation of the cyclobutylamine core with a protecting group (e.g., tert-butoxycarbonyl, as in ).

- Step 2: Formylation at the cis-3 position using mild oxidizing agents (e.g., Swern oxidation) to preserve stereochemistry.

- Step 3: Benzyl esterification under Schotten-Baumann conditions (benzyl chloroformate, aqueous base).

Critical factors include:

- Solvent polarity : Halogenated solvents (e.g., dichloromethane) improve solubility of intermediates .

- Temperature control : Low temperatures (-15°C to 0°C) minimize racemization during formylation .

- Catalysis : Acidic conditions (e.g., HCl in chloroform) enhance coupling efficiency between the amine and carbonyl groups .

Advanced: How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the cis-3-formylcyclobutyl configuration of this compound?

Methodological Answer:

- X-ray crystallography : Single-crystal analysis (e.g., using disordered cyclohexene models as in ) confirms the cis configuration by measuring dihedral angles between the formyl group and cyclobutyl ring. For example, a puckering parameter (Q) < 0.5 Å and θ ~57° indicates a planar cyclobutane ring with axial formyl orientation .

- NMR : NOESY correlations between the formyl proton (δ ~9.8 ppm) and cyclobutyl CH protons (δ ~3.5-4.0 ppm) validate cis stereochemistry. Coupling constants (J = 6–8 Hz for vicinal protons) further distinguish cis/trans isomers .

Basic: What analytical techniques are most reliable for purity assessment, and how do impurities arise during synthesis?

Methodological Answer:

- HPLC-MS : Quantifies residual solvents (e.g., chloroform) and unreacted intermediates (e.g., tert-butyl carbamate) with a C18 column and acetonitrile/water gradient .

- TLC : Monitors reaction progress using silica gel plates and UV visualization (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Common impurities include:

- Trans-isomer : Due to incomplete stereocontrol during formylation.

- Hydrolysis products : Benzyl alcohol (from ester cleavage under basic conditions) .

Advanced: How do solvent mixtures and reducing agents affect the stereoselective reduction of intermediates in this compound’s synthesis?

Methodological Answer:

- Solvent effects : Alcohol/halogenated solvent mixtures (e.g., methanol/dichloromethane) stabilize transition states during sodium borohydride reduction, favoring cis-configuration retention (>99% enantiomeric excess) .

- Alternative reductants : L-Selective® (lithium triethylborohydride) improves diastereoselectivity (dr > 20:1) for bulky cyclobutyl substrates .

Basic: What computational methods predict the compound’s stability under varying pH conditions?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate hydrolysis susceptibility. The carbamate group shows instability at pH < 3 (protonation of the carbonyl oxygen) or pH > 10 (nucleophilic attack by hydroxide) .

- Molecular dynamics (MD) : Simulate solvation effects in aqueous buffers to predict aggregation or degradation pathways .

Advanced: How can conflicting spectroscopic data (e.g., IR vs. NMR) be reconciled when characterizing this compound?

Methodological Answer:

- IR contradictions : A carbonyl stretch at ~1700 cm⁻¹ may overlap with ester (C=O) and carbamate (N–C=O) bands. Deconvolution using second-derivative IR or 2D-COSY NMR resolves these overlaps .

- NMR artifacts : Residual solvents (e.g., DMSO-d6) may obscure proton signals. Use deuterated chloroform with TMS internal standard for clarity .

Basic: What are the documented biological targets or structure-activity relationships (SAR) for carbamate derivatives of this class?

Methodological Answer:

While direct SAR data for this compound is limited, analogous carbamates (e.g., ) suggest:

- Hydrophobic interactions : The benzyl ester enhances membrane permeability.

- Electrophilic formyl group : May act as a Michael acceptor in enzyme inhibition (e.g., serine hydrolases) .

- Cyclobutyl rigidity : Restricts conformational flexibility, improving target selectivity .

Advanced: What strategies mitigate racemization during large-scale synthesis, and how is enantiomeric excess validated?

Methodological Answer:

- Process optimization : Use flow chemistry with immobilized catalysts (e.g., Pd/C for hydrogenolysis) to reduce residence time and racemization .

- Chiral HPLC : Utilize a Chiralpak® AD-H column with heptane/ethanol (90:10) to separate enantiomers (retention times: 12.3 min for cis, 14.1 min for trans) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.